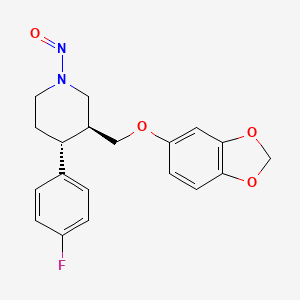
3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is a synthetic organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of trifluoromethyl groups often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenethylamine core: This can be achieved through the alkylation of benzene derivatives with appropriate alkyl halides.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is likely related to its interaction with biological targets such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.
Fluorinated Phenethylamines: Compounds with similar structures but different fluorine substitutions, such as 4-fluoroamphetamine.
Hydroxylated Phenethylamines: Compounds with hydroxyl groups in different positions, such as 3,4-methylenedioxyphenethylamine (MDMA).
Uniqueness
3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which can impart distinct chemical and biological properties. These features may enhance its stability, binding affinity, and selectivity in various applications.
Properties
CAS No. |
22444-69-5 |
|---|---|
Molecular Formula |
C13H18F3NO |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]propan-1-ol |
InChI |
InChI=1S/C13H18F3NO/c1-10(17-6-3-7-18)8-11-4-2-5-12(9-11)13(14,15)16/h2,4-5,9-10,17-18H,3,6-8H2,1H3 |
InChI Key |
XFUOIIGOAIUWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


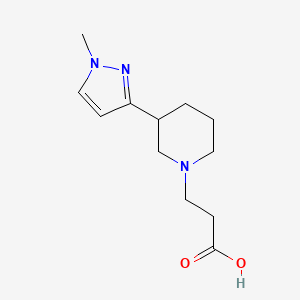

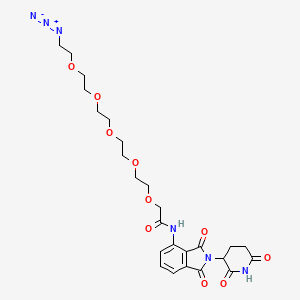
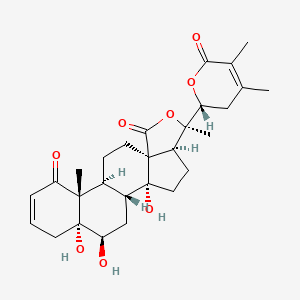
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
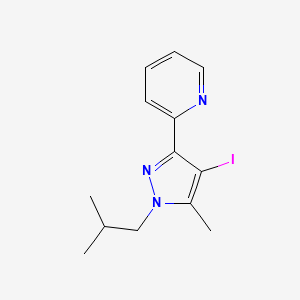
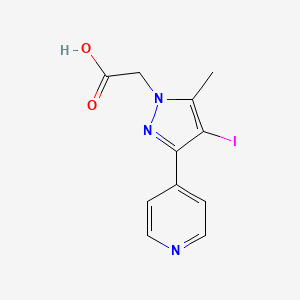

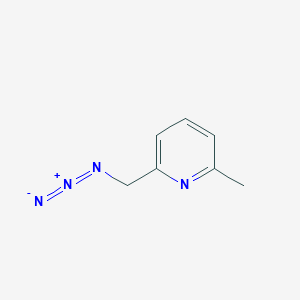
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
